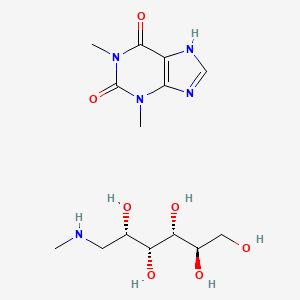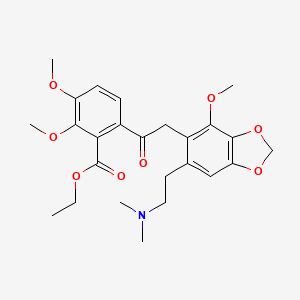![molecular formula C72H64N4O16Rh2 B13777905 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex organometallic compound that has garnered significant interest in the fields of chemistry and materials science. This compound features a rhodium center coordinated to a ligand derived from 1,3-dioxobenzo[f]isoindole, which is further modified with a dimethylbutanoate group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable subject of study for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) typically involves the coordination of rhodium with the ligand. One common method involves the reaction of rhodium chloride with the ligand precursor in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under suitable conditions, often involving hydrogen gas or hydride donors.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce rhodium hydrides or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules and inhibit tumor growth.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mecanismo De Acción
The mechanism by which 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) exerts its effects involves the coordination of the rhodium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The molecular targets and pathways involved depend on the specific application, such as the interaction with DNA in biological systems or the activation of hydrogen in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
- 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-methyl-5-oxo-2,5-dihydro-furan-2-yloxy)-but-2-enoic acid methyl ester
Uniqueness
What sets 2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) apart from similar compounds is its unique combination of a rhodium center with a highly functionalized ligand. This combination imparts distinct catalytic properties and reactivity, making it particularly valuable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C72H64N4O16Rh2 |
|---|---|
Peso molecular |
1447.1 g/mol |
Nombre IUPAC |
2-(1,3-dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)12-8-10-6-4-5-7-11(10)9-13(12)16(19)21;;/h4*4-9,14H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
Clave InChI |
GQKDOTKNAAEFDS-UHFFFAOYSA-J |
SMILES canónico |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC3=CC=CC=C3C=C2C1=O.[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


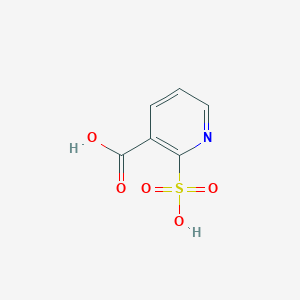

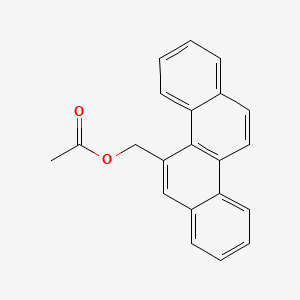

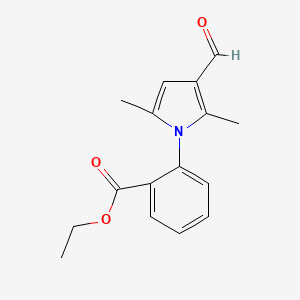
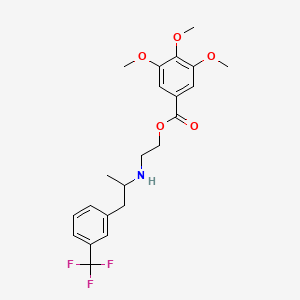
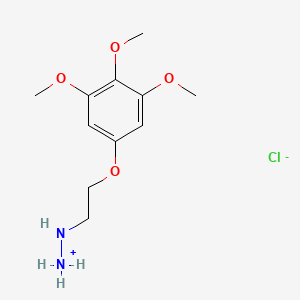

![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)

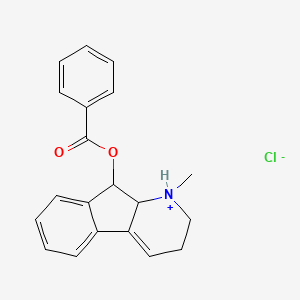
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
